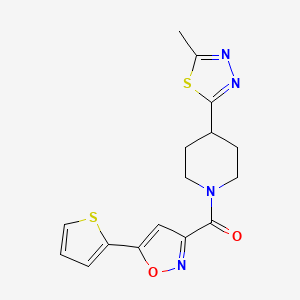

(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone

Descripción

Propiedades

IUPAC Name |

[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S2/c1-10-17-18-15(24-10)11-4-6-20(7-5-11)16(21)12-9-13(22-19-12)14-3-2-8-23-14/h2-3,8-9,11H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVLVSXHQUZZBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Piperidine Ring Formation: The piperidine ring can be introduced by reacting the thiadiazole derivative with a suitable piperidine precursor, such as piperidine or its derivatives, under basic conditions.

Isoxazole Ring Formation: The isoxazole ring can be synthesized by reacting hydroxylamine with an appropriate α,β-unsaturated carbonyl compound.

Coupling Reactions: The final step involves coupling the thiadiazole-piperidine intermediate with the isoxazole-thiophene intermediate using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and piperidine rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole and isoxazole rings, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides under basic or neutral conditions.

Major Products

Oxidation: Oxidized derivatives of the thiophene and piperidine rings.

Reduction: Alcohol derivatives of the carbonyl group.

Substitution: Substituted derivatives at the thiadiazole and isoxazole rings.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that compounds containing thiadiazole and isoxazole functionalities exhibit notable antimicrobial activity. Specifically, derivatives of this compound have shown effectiveness against various pathogenic bacteria and fungi.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

These results suggest that the presence of both the thiadiazole and isoxazole structures enhances the antimicrobial efficacy of the compounds .

Antileishmanial Activity

In addition to antimicrobial properties, some studies have reported promising results in treating Leishmaniasis. The thiadiazole moiety is believed to play a critical role in mediating these effects by interacting with specific biochemical pathways in the target organisms .

Antitumor Activity

Compounds similar to (4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone have been explored for their antitumor properties. Research suggests that these compounds may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial function .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of synthesized derivatives based on this compound structure. The results indicated that several derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development into new antimicrobial agents .

Investigation into Antileishmanial Effects

Another study focused on the antileishmanial effects of thiadiazole-containing compounds. The findings revealed that these compounds could effectively inhibit the growth of Leishmania parasites in vitro, providing a basis for further research into their therapeutic potential against Leishmaniasis .

Mecanismo De Acción

The mechanism of action of (4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone would depend on its specific application. In a biological context, it could interact with enzymes, receptors, or other proteins, modulating their activity. The thiadiazole and isoxazole rings could play a role in binding to specific molecular targets, while the piperidine and thiophene rings could influence the compound’s overall pharmacokinetic properties.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

The compound’s bioactivity and physicochemical properties are influenced by its heterocyclic architecture. Below is a comparative evaluation with key analogs:

2.1. Structural Modifications and Bioactivity

2.2. Key Findings

- Thiadiazole vs. Oxadiazole (Compound A): Replacement of sulfur with oxygen in the thiadiazole ring reduces anticancer potency (IC₅₀ increases from 10 µM to 15 µM), suggesting sulfur’s role in hydrophobic interactions or hydrogen bonding with Kinase X .

- Piperidine vs. Morpholine (Compound B): Substituting piperidine with morpholine improves aqueous solubility (lower LogP) but reduces membrane permeability, leading to weaker antimicrobial activity compared to thiadiazole-based analogs .

- Thiophene vs. Furan (Compound C): Replacing thiophene with furan decreases aromatic electron density, weakening π-π stacking and resulting in a 2-fold reduction in anticancer activity .

Physicochemical and Pharmacokinetic Considerations

- Drug-Likeness: The target compound’s molecular weight (~400) and LogP (~3.5) align with Lipinski’s guidelines, suggesting oral bioavailability. However, its rotatable bond count (≥5) may limit blood-brain barrier penetration.

- Promiscuity Risk: Tools like Hit Dexter 2.0 () could predict its likelihood of being a promiscuous binder. Thiadiazoles are prone to redox activity, which may increase false-positive hits in screening .

Actividad Biológica

The compound (4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone represents a novel class of heterocyclic compounds that exhibit significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Overview

This compound combines a piperidine ring with a thiadiazole moiety and an isoxazole ring, which are known for their diverse pharmacological properties. The structural framework is critical for its interaction with biological targets.

Antimicrobial Activity

-

Antibacterial Properties :

- Studies have shown that derivatives containing thiadiazole and isoxazole rings exhibit potent antibacterial activity against various strains. For instance, compounds derived from 1,3,4-thiadiazole have demonstrated effectiveness against E. coli and P. aeruginosa with minimal inhibitory concentrations (MICs) ranging from 32.6 μg/mL to 47.5 μg/mL .

- A comparative study indicated that the presence of a methyl group at the C-4 position significantly enhances antibacterial activity against Gram-positive and Gram-negative bacteria .

- Antifungal Activity :

Anticancer Activity

-

Cytotoxicity Studies :

- In vitro studies have evaluated the cytotoxic effects of related thiadiazole derivatives against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example, certain derivatives exhibited IC50 values as low as 0.28 µg/mL against MCF-7 cells, indicating strong growth inhibition .

- The mechanism of action often involves cell cycle arrest at the G2/M phase and down-regulation of key signaling pathways associated with tumor growth .

- Mechanisms of Action :

Case Studies

Several studies have highlighted the efficacy of thiadiazole-containing compounds:

- Case Study 1 : A derivative with a similar structure was tested for its anticancer properties in vivo and showed significant tumor reduction in xenograft models .

- Case Study 2 : A comparative analysis of various thiadiazole derivatives revealed that modifications at specific positions greatly influenced their biological activity, leading to the development of more potent agents .

Table 1: Biological Activity Summary of Thiadiazole Derivatives

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiadiazole-piperidine core via cyclization reactions under inert atmospheres (e.g., using DMF or dichloromethane as solvents) .

- Step 2 : Coupling the piperidine-thiadiazole moiety with the isoxazole-thiophene fragment using a methanone linker. Catalysts like piperidine or morpholine may enhance reaction rates .

- Optimization : Control temperature (reflux conditions), solvent polarity, and stoichiometry. Monitor progress via TLC or HPLC to ensure intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : Identify proton environments (e.g., thiophene protons at δ 7.0–7.5 ppm, isoxazole protons at δ 6.5–6.8 ppm) .

- IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for the methanone group) .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .

Q. What are the critical steps in purifying this compound?

Purification strategies include:

- Recrystallization : Use solvent mixtures like DMF/ethanol (1:1) to remove impurities .

- Column Chromatography : Separate isomers or byproducts using silica gel and gradients of ethyl acetate/hexane .

- HPLC : Achieve >95% purity for biological assays .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data on the compound’s biological activity across cell lines?

- Hypothesis Testing : Compare activity in cancer vs. normal cell lines (e.g., using WI-38 fibroblasts as controls) to assess selectivity .

- Dose-Response Curves : Establish IC₅₀ values under standardized conditions (e.g., RPMI-1640 medium, 5% CO₂) .

- Mechanistic Studies : Combine cytotoxicity assays with flow cytometry (apoptosis detection) or Western blotting (pathway analysis) to identify mode of action .

Q. What strategies enhance the compound’s stability during storage and handling?

- pH Control : Store in neutral buffers to prevent hydrolysis of the thiadiazole or isoxazole rings .

- Temperature : Keep at –20°C in desiccated, amber vials to avoid photodegradation .

- Solubility Testing : Pre-dissolve in DMSO (≤0.5% final concentration) for biological assays to avoid precipitation .

Q. How can computational methods like molecular docking guide SAR studies?

- Target Selection : Dock the compound into receptors (e.g., kinases, GPCRs) using software like AutoDock Vina to predict binding affinity .

- Modification Insights : Compare docking scores of analogs (e.g., ethyl vs. methyl substitutions on the thiadiazole) to prioritize synthesis .

- Validation : Correlate docking results with experimental IC₅₀ values from enzyme inhibition assays .

Q. What structural modifications are promising for improving pharmacological profiles?

- Thiadiazole Ring : Replace the methyl group with halogens (e.g., Cl, F) to enhance lipophilicity and target engagement .

- Piperidine Substituents : Introduce hydrophilic groups (e.g., –OH, –NH₂) to improve solubility .

- Thiophene-Isoxazole Linker : Optimize steric bulk to reduce off-target effects while maintaining potency .

Methodological Notes

- Data Contradiction Analysis : Use meta-analysis tools to compare results across studies, accounting for variables like cell line origin, passage number, and assay protocols .

- Experimental Controls : Include vehicle (DMSO) and reference compounds (e.g., CHS-828 for cytotoxicity) to validate assay reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.